Ly2584702
Overview
Description
LY2584702 is an orally active, ATP-competitive, potent and selective ribosomal protein S6 kinase (p70 S6 kinase, p70S6K, S6K1) inhibitor . It has an IC50 of 4 nM and is selective over 83 other kinases .
Molecular Structure Analysis
The molecular formula of LY2584702 is C21H19F4N7 . It is a synthetic organic compound . The 2D structure of the ligand can be found in the IUPHAR/BPS Guide to PHARMACOLOGY .
Physical And Chemical Properties Analysis
LY2584702 has a molecular weight of 445.42 . It is a white to beige powder .
Scientific Research Applications
Advanced Imaging Techniques
LY2584702 has been studied in the context of advanced imaging techniques. These techniques, including laser scanning microscopy (LSM), magnetic resonance imaging (MRI), and scanning transmission X-ray microscopy (STXM), are crucial for in situ analysis of complex systems. Although LY2584702 is not directly mentioned in this context, the importance of such advanced imaging methods in studying complex compounds like LY2584702 cannot be understated (Neu et al., 2010).
Cancer Research
One of the primary research areas of LY2584702 is in cancer treatment. LY2584702 is a potent, highly selective inhibitor against p70 S6 kinase, a component of the phosphatidylinositol-3-kinase signaling pathway that regulates cell proliferation and survival. This compound has shown anti-tumor activity in preclinical analysis. Clinical trials have been conducted to determine the maximum tolerated dose (MTD) and observe safety and tolerability in patients with advanced solid tumors (Tolcher et al., 2014).
Combination Therapy in Cancer Treatment
LY2584702 has also been researched in combination therapy contexts. Specifically, it has been combined with erlotinib or everolimus in patients with solid tumors. These studies aimed to evaluate the safety, toxicity, and pharmacokinetics of LY2584702 in combination with these drugs. However, the combination with erlotinib was not well tolerated, indicating the need for more research in this area (Hollebecque et al., 2014).
Lipid Metabolism
In a notable study, LY2584702 was investigated for its potential impact on lipid metabolism. This research was driven by observations of significant reductions in cholesterol and triglycerides in phase 1 trials. The study found that LY2584702, and a metabolite of it, 4-aminopyrazolo[3,4-day]pyrimidine (4-APP), modulated lipid metabolism in diet-induced obese rats. This unexpected finding indicates a possible new application for LY2584702 in the field of lipid metabolism and cardiovascular health (Estridge et al., 2017).
Safety And Hazards
LY2584702 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact, it is recommended to flush with copious amounts of water and seek medical advice . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .
properties
IUPAC Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N7/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXRSVDHGLUMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
CAS RN |
1082949-67-4 | |
Record name | LY-2584702 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082949674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2584702 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LY-2584702 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4965C6W4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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